molecular formula C12H8Cl2 B144690 5,6-Dichloro-1,2-dihydroacenaphthylene CAS No. 4208-97-3

5,6-Dichloro-1,2-dihydroacenaphthylene

Cat. No. B144690
CAS RN: 4208-97-3
M. Wt: 223.09 g/mol
InChI Key: QQTNONSQLWTQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5,6-Dichloro-1,2-dihydroacenaphthylene is a derivative of acenaphthylene, which is a polycyclic aromatic hydrocarbon. The structure of acenaphthylene derivatives has been extensively studied due to their interesting chemical properties and potential applications.

Synthesis Analysis

The synthesis of acenaphthylene derivatives can be achieved through various methods. For instance, the Friedel-Crafts acylation has been used to prepare 5,6-dihydrocyclopent[f,g]acenaphthylene-1,2-dione by reacting acenaphthene with oxalyl chloride in the presence of aluminium bromide as a catalyst . This method demonstrates the versatility of acenaphthylene chemistry and its derivatives in forming complex structures.

Molecular Structure Analysis

The molecular structure of acenaphthylene derivatives has been elucidated using different spectroscopic techniques. For example, the X-ray molecular structures of 4,7-dichloro-5,6-bis(dimethylamino)acenaphthylene and its monoprotonated form have been reported, providing insights into the steric and electronic effects of substituents on the acenaphthylene framework .

Chemical Reactions Analysis

Acenaphthylene derivatives undergo a variety of chemical reactions. Halogenation reactions of 5,6-bis(dimethylamino)acenaphthylene with halogens and N-halosuccinimides have been studied, showing the compound's behavior as an electron-rich alkene and proton sponge . Electrophilic substitution reactions, such as arylsulfonation and nitration, have also been explored, leading to the formation of push-pull derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of acenaphthylene derivatives are influenced by their molecular structure. The pKa values of some new derivatives have been measured, indicating their basicity and potential as proton sponges . The solvatochromism exhibited by certain derivatives suggests their sensitivity to the solvent environment, which could be useful in applications such as sensors or molecular switches .

Scientific Research Applications

Chemical Interactions and Molecular Structures

  • Research reveals that peri-substituted acenaphthylenes, including derivatives of 5,6-dichloro-1,2-dihydroacenaphthylene, exhibit unique molecular structures and interactions. These compounds, due to their specific functionalities, can participate in three-center, four-electron bonding, influencing their geometric and electronic properties (Diamond et al., 2014).

Chemical Reactivity and Synthesis

  • The compound 5,6-bis(dimethylamino)acenaphthylene, closely related to 5,6-dichloro-1,2-dihydroacenaphthylene, demonstrates unique reactivity in halogenation reactions, serving as both an electron-rich alkene and a 'proton sponge'. This property enables the formation of various halogenoacenaphthylenes, highlighting its potential for creating diverse chemical structures (Mekh et al., 2006).

Polymerization Catalysts

  • Nickel complexes derived from iminoacenaphthylene, related to 5,6-dichloro-1,2-dihydroacenaphthylene, have been studied for their role in ethylene polymerization. These complexes show high activity and influence the molecular weight and branching of polyethylenes, indicating the potential of such derivatives in industrial polymer synthesis (Katla et al., 2016).

Chemical Synthesis and Properties

  • The synthesis of various acenaphthylene derivatives, including those related to 5,6-dichloro-1,2-dihydroacenaphthylene, provides insights into their chemical properties and potential applications. These compounds exhibit interesting reactivity and structural features, useful in designing novel materials and molecules (Gül & Bek roğlu, 1982).

Hydrogenation Processes

  • Research on the hydrogenation of 1,2-dihydroacenaphthylene, a compound similar to 5,6-dichloro-1,2-dihydroacenaphthylene, has revealed the effectiveness of various catalysts. This process, critical in the chemical industry, highlights the importance of understanding the reactivity and transformation of acenaphthylene derivatives (Hanika et al., 1998).

properties

IUPAC Name

5,6-dichloro-1,2-dihydroacenaphthylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTNONSQLWTQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=C(C=CC1=C23)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50194923
Record name 5,6-Dichloro-1,2-dihydroacenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-1,2-dihydroacenaphthylene

CAS RN

4208-97-3
Record name 5,6-Dichloroacenaphthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4208-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dichloro-1,2-dihydroacenaphthylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dichloro-1,2-dihydroacenaphthylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50194923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloro-1,2-dihydroacenaphthylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dichloro-1,2-dihydroacenaphthylene
Reactant of Route 2
5,6-Dichloro-1,2-dihydroacenaphthylene
Reactant of Route 3
5,6-Dichloro-1,2-dihydroacenaphthylene
Reactant of Route 4
Reactant of Route 4
5,6-Dichloro-1,2-dihydroacenaphthylene
Reactant of Route 5
5,6-Dichloro-1,2-dihydroacenaphthylene
Reactant of Route 6
5,6-Dichloro-1,2-dihydroacenaphthylene

Citations

For This Compound
2
Citations
B Patel - 2009 - etheses.bham.ac.uk
This thesis reports the application of 1,8 dithianaphthalenes (peri-substituted dithianaphthalenes) as sources of, and as a means of stabilising, reactive intermediates in organic …
Number of citations: 1 etheses.bham.ac.uk
S Seifert - 2018 - opus.bibliothek.uni-wuerzburg.de
The thesis describes the development of new synthetic strategies towards planar nanometer-sized and electron-deficient polycyclic aromatic dicarboximides, which are rather …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.